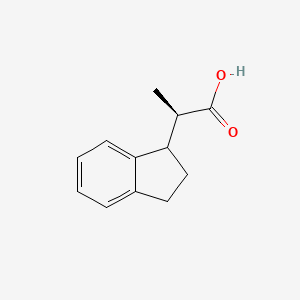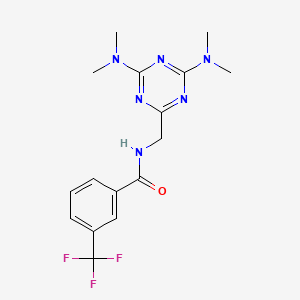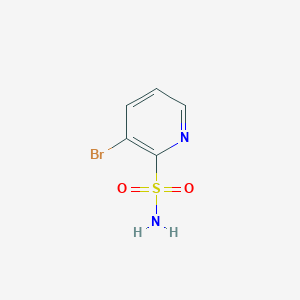
3-Bromopyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromopyridine-2-sulfonamide (CAS Number: 65938-87-6) is a chemical compound with the molecular formula C₅H₅BrN₂O₂S and a molecular weight of 237.08 g/mol . It is a white powder that exhibits certain interesting properties .
Synthesis Analysis
The synthesis of this compound involves the bromination of pyridine-2-sulfonamide. While specific synthetic routes may vary, this compound is typically prepared by reacting pyridine-2-sulfonamide with a brominating agent under appropriate conditions. Detailed synthetic protocols and optimization studies can be found in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a sulfonamide group attached at the 2-position and a bromine atom at the 3-position. The arrangement of atoms and functional groups can be visualized using molecular modeling software or crystallographic data from X-ray diffraction studies .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. Some notable reactions include nucleophilic substitution at the bromine position, sulfonamide hydrolysis, and potential transformations involving the sulfonamide group. Researchers have explored its reactivity in the context of medicinal chemistry and organic synthesis .
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of 3-Bromopyridine-2-sulfonamide is in cross-coupling reactions. A study by Xiaojun Han (2010) demonstrated the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides through the reaction of 3-bromopyridine with alkyl and aryl sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione (Han, 2010).
Bromodomain Ligands
The derivatives of 3-Amino-2-methylpyridine, closely related to this compound, have been identified as ligands for the BAZ2B bromodomain, demonstrating the potential of pyridine sulfonamides in targeting protein interactions (Marchand, Lolli, & Caflisch, 2016).
Ionic Liquids and Catalysis
Research by R. Tayebee et al. (2015) introduced a novel ionic liquid derived from pyridine sulfonamide for the catalysis of multi-component reactions, showcasing its utility in green chemistry applications (Tayebee et al., 2015).
Metal Complexation
Kingsley John Orie and colleagues (2021) focused on the synthesis of tosylated 4-aminopyridine and its complexation with Ni(II) and Fe(II) ions, illustrating the role of sulfonamide derivatives in forming metal complexes with potential biological and catalytic applications (Orie, Duru, & Ngochindo, 2021).
Novel Sulfonamido-Substituted Compounds
Michinori Karikomi and co-workers (2008) reported on the synthesis of novel 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines from bromomethyl aziridines, highlighting the versatility of sulfonamide compounds in synthesizing heterocyclic structures (Karikomi et al., 2008).
Mechanism of Action
Target of Action
3-Bromopyridine-2-sulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial properties . The primary targets of sulfonamides are enzymes involved in the synthesis of folic acid, which is essential for the production of DNA in bacteria .
Mode of Action
Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, they prevent PABA from being incorporated into the folic acid molecule, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of nucleotides, which are the building blocks of DNA. This disruption prevents the bacteria from replicating, thereby halting the spread of the infection .
Pharmacokinetics
Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the compound disrupts the production of nucleotides and halts DNA replication. This action effectively stops the spread of the bacterial infection .
Action Environment
The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution within the body . Additionally, the presence of other drugs can affect the compound’s efficacy and stability through drug-drug interactions .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 3-Bromopyridine-2-sulfonamide belongs, have the ability to inhibit the activity of certain enzymes, proteins, and other biomolecules
Cellular Effects
It is known that sulfonamides can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-bromopyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-8-5(4)11(7,9)10/h1-3H,(H2,7,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPXEMUMOUORFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Cyclopentyl-3-(5-(5-methylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2744817.png)

![1-[2-(2-Chlorophenoxy)ethyl]benzotriazole](/img/structure/B2744819.png)
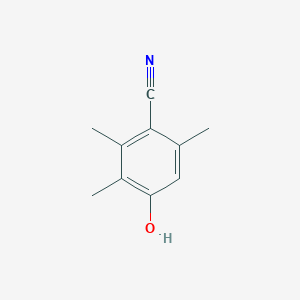
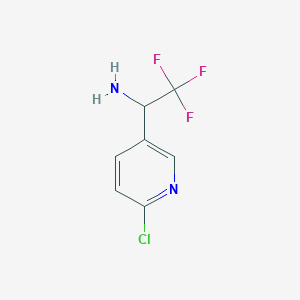

![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,6-difluorophenyl)urea](/img/structure/B2744823.png)
![N-(3-acetylphenyl)-4-[benzyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B2744824.png)
![N-(3-FLUORO-4-METHOXYPHENYL)-2-[4-METHYL-6-OXO-2-(PIPERIDIN-1-YL)-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE](/img/structure/B2744826.png)

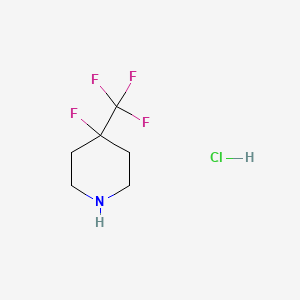
![6-(benzylamino)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2744832.png)
